

Nonafluorobutanesulfonyl chloride CAS number 2991-84-6

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Compound of Interest

Compound Name: Nonafluoro-1-butanesulfonyl chloride

Cat. No.: B1581034

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An In-Depth Technical Guide to Nonafluorobutanesulfonyl Chloride (CAS 2991-84-6) for Advanced Scientific Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nonafluorobutanesulfonyl chloride (NFBSC). Moving beyond a simple recitation of properties, we delve into the mechanistic principles that govern its reactivity, its versatile applications in modern synthesis, and the critical protocols for its safe and effective use. The structure of this document is designed to logically guide the user from fundamental understanding to practical application, reflecting an approach rooted in field-proven experience.

Core Chemical Identity and Physicochemical Profile

Nonafluorobutanesulfonyl chloride, also known as perfluoro-1-butanesulfonyl chloride, is a highly fluorinated organic compound with the chemical formula $C_4ClF_9O_2S$.^{[1][2]} The presence of the perfluorobutyl chain ($CF_3(CF_2)_3-$) imparts unique and powerful characteristics to the molecule, primarily driven by its immense electron-withdrawing nature. This property is central to understanding its utility in synthetic chemistry.

A summary of its key physicochemical properties is presented below for rapid reference.

Property	Value	Source(s)
CAS Number	2991-84-6	[1][3][4][5]
Molecular Formula	C ₄ ClF ₉ O ₂ S	[1][2][3]
Molecular Weight	318.55 g/mol	[1][2][4]
Appearance	Clear, colorless liquid	[6][7][8]
Density	~1.807 g/cm ³	[6][8]
Boiling Point	100.5 - 109.6 °C at 760 mmHg	[5][6][8]
Refractive Index	1.3260 - 1.3300 @ 20°C	[7]
Sensitivity	Moisture Sensitive	[2][8]

The Engine of Reactivity: Mechanistic Insights

The primary utility of Nonafluorobutanesulfonyl chloride stems from its function as a potent electrophile. The sulfonyl chloride (-SO₂Cl) group is an excellent leaving group in its own right, but its reactivity is dramatically amplified by the attached nonafluorobutyl chain.

Causality of Enhanced Electrophilicity: The nine fluorine atoms exert a powerful negative inductive effect (-I), withdrawing electron density along the carbon chain to the sulfur atom. This polarization makes the sulfur atom highly electron-deficient and, therefore, exceptionally susceptible to attack by a wide range of nucleophiles. This mechanism is the cornerstone of its synthetic applications.

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